2-(Chloromethyl)-5-methyl-1,3-benzothiazole
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Overview
Description
2-(Chloromethyl)-5-methyl-1,3-benzothiazole is a heterocyclic aromatic compound that features a benzothiazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzothiazole typically involves the chloromethylation of 5-methyl-1,3-benzothiazole. One common method is the reaction of 5-methyl-1,3-benzothiazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzothiazoles.
Oxidation: The methyl group at the 5-position can be oxidized to form carboxylic acids or aldehydes.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Nucleophilic substitution: Substituted benzothiazoles with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydrobenzothiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3-benzothiazole varies depending on its application:
Comparison with Similar Compounds
2-(Chloromethyl)-5-methyl-1,3-benzothiazole can be compared with other benzothiazole derivatives:
2-(Chloromethyl)-1,3-benzothiazole: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Methyl-1,3-benzothiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-5-methylbenzimidazole: Similar structure but with a benzimidazole ring, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAKLGFADWCFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5717-91-9 |
Source
|
Record name | 2-(chloromethyl)-5-methyl-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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